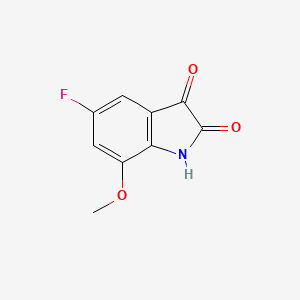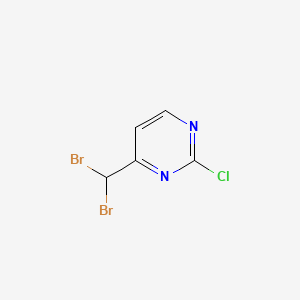
N,N/'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N/'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as increased stability and different reaction kinetics compared to its non-deuterated counterpart.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N/'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE typically involves the reaction of deuterated amines with a suitable alkylating agent. One common method is the reaction of 3-aminopropyl-d6 amine with 1,3-dibromopropane under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of deuterated starting materials is crucial, and these are often sourced from specialized suppliers.
Analyse Des Réactions Chimiques
Types of Reactions
N,N/'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated compounds like alkyl halides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
N,N/'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a tracer in metabolic studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N/'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The presence of deuterium can alter the reaction kinetics, leading to different metabolic pathways compared to non-deuterated compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N/'-BIS(3-AMINOPROPYL)-1,3-PROPANEDIAMINE: The non-deuterated version of the compound.
N,N/'-BIS(3-AMINOPROPYL)-1,4-BUTANEDIAMINE: A similar compound with a different alkyl chain length.
Uniqueness
N,N/'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE is unique due to the presence of deuterium, which imparts different physical and chemical properties. This makes it particularly valuable in research applications where isotopic labeling is required.
Propriétés
Numéro CAS |
1219804-74-6 |
|---|---|
Formule moléculaire |
C9H24N4 |
Poids moléculaire |
200.392 |
Nom IUPAC |
N/'-[3-[(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)amino]propyl]-1,1,2,2,3,3-hexadeuteriopropane-1,3-diamine |
InChI |
InChI=1S/C9H24N4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h12-13H,1-11H2/i1D2,2D2,4D2,5D2,6D2,7D2 |
Clé InChI |
ZAXCZCOUDLENMH-JIVOINLISA-N |
SMILES |
C(CN)CNCCCNCCCN |
Synonymes |
N,N/'-BIS(3-AMINOPROPYL-D6)-1,3-PROPANEDIAMINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1-Methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B596319.png)



![Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B596326.png)
![3-chloro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B596327.png)

![6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride](/img/structure/B596330.png)



